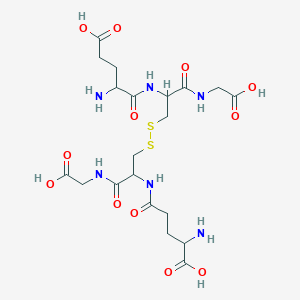

![molecular formula C44H48N6O13S2 B12098803 (4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)

(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound you’ve described is a complex molecule with a lengthy name. Let’s break it down step by step. The systematic name suggests that it contains multiple stereocenters and functional groups. It belongs to the class of β-lactam antibiotics, which are widely used in medicine.

Vorbereitungsmethoden

Synthetic Routes: The synthesis of this compound involves several steps. While I don’t have specific synthetic details for this exact compound, I can provide a general outline based on similar β-lactam antibiotics:

Core Formation: The bicyclic core structure is typically assembled through a series of cyclization reactions involving a penicillin precursor.

Side Chain Elaboration: The various substituents (carboxyphenyl, pyrrolidinyl, hydroxyethyl, etc.) are introduced using appropriate reagents and protecting groups.

Stereochemistry Control: Careful selection of reagents and reaction conditions ensures the desired stereochemistry at each stereocenter.

Final Steps: Deprotection, purification, and isolation yield the target compound.

Industrial Production: Industrial-scale production often involves fermentation using microbial strains (such as Streptomyces or Cephalosporium species) that naturally produce β-lactam antibiotics. These strains are cultivated, and the compound is extracted and purified.

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions:

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Oxidation: Oxidative processes can modify the side chains.

Reduction: Reduction of the carbonyl groups can yield different derivatives.

Substitution: Nucleophilic substitution reactions may occur at the various functional groups.

Major products depend on the specific reaction conditions and the starting material.

Wissenschaftliche Forschungsanwendungen

Medical Use:

Antibacterial Activity: As a β-lactam antibiotic, this compound likely exhibits antibacterial properties by inhibiting bacterial cell wall synthesis.

Clinical Applications: It may be used to treat infections caused by susceptible bacteria.

Chemical Synthesis: Researchers study its synthesis and reactivity.

Enzyme Inhibition Studies: Investigating its interaction with enzymes involved in cell wall biosynthesis.

Structural Biology: Determining its crystal structure aids drug design.

Wirkmechanismus

This compound inhibits bacterial cell wall synthesis by irreversibly binding to penicillin-binding proteins (PBPs). This disrupts peptidoglycan cross-linking, leading to cell lysis.

Vergleich Mit ähnlichen Verbindungen

While I don’t have a direct list of similar compounds, other β-lactam antibiotics (e.g., penicillins, cephalosporins) share similar core structures. the specific substituents and stereochemistry make this compound unique.

Eigenschaften

IUPAC Name |

3-[5-[(3-carboxyphenyl)carbamoyl]-1-[3-[5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carbonyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)39(55)49(31)33(35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)42(58)59)41(57)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)43(60)61)65-36-18(2)32-30(20(4)52)40(56)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIKZHKCNSVCAIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)O)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H48N6O13S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1S,2S,5R)-Bicyclo[3.1.0]hexan-2-ol](/img/structure/B12098726.png)

![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)

![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)

amine](/img/structure/B12098762.png)

![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)

amine](/img/structure/B12098798.png)